aminopurvalanol A

Übersicht

Beschreibung

Aminopurvalanol A ist ein potenter, selektiver und zellpermeabler Inhibitor von cyclinabhängigen Kinasen (Cdks). Es ist eine synthetische organische Verbindung, die ein erhebliches Potenzial für die Hemmung des Wachstums von Krebszellen gezeigt hat, indem sie den G2/M-Phasenübergang des Zellzyklus angreift . Diese Verbindung wurde ausgiebig auf ihre Fähigkeit untersucht, die Befruchtungsfähigkeit von Spermien zu hemmen, indem sie die Actin-Polymerisation beeinflusst .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound wird durch einen mehrstufigen Prozess synthetisiert, der die Substitution von Purinderivaten beinhaltet. Die wichtigsten Schritte sind:

Bildung des Purin-Kerns: Die Synthese beginnt mit der Bildung der Purin-Kernstruktur.

Substitutionsreaktionen: Der Kern wird dann Substitutionsreaktionen unterzogen, um die Amino- und Chlorphenylgruppen einzuführen.

Endgültige Modifikationen:

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu erreichen. Dazu gehört die Kontrolle der Temperatur, des pH-Werts und der Lösungsmittelbedingungen während des Syntheseprozesses. Die Verbindung wird typischerweise mit chromatografischen Verfahren gereinigt, um ihre hohe Reinheit zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aminopurvalanol A is synthesized through a multi-step process involving the substitution of purine derivatives. The key steps include:

Formation of the Purine Core: The synthesis begins with the formation of the purine core structure.

Substitution Reactions: The core is then subjected to substitution reactions to introduce the amino and chlorophenyl groups.

Final Modifications:

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and solvent conditions during the synthesis process. The compound is typically purified using chromatography techniques to ensure its high purity .

Analyse Chemischer Reaktionen

Structural Basis for Chemical Reactivity

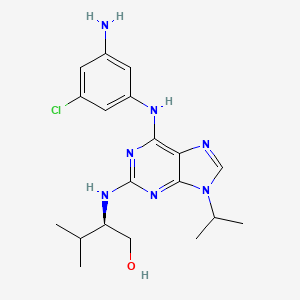

Aminopurvalanol A (C₁₉H₂₆ClN₇O; MW 403.91 g/mol) features a 6-aminopurine core with a chloro-substituted aromatic ring and a valinol-derived side chain . Key functional groups include:

-

6-amino group : Enhances hydrogen bonding with CDK active sites.

-

Chlorine at position 6 : Stabilizes electrophilic interactions in the ATP-binding pocket.

-

(R)-valinol side chain : Improves cell permeability and selectivity for CDKs .

The SMILES notation (ClC1=CC(N)=CC(NC2=C3C(N(C(C)C)C=N3)=NC(N[C@H]([C@@H](C)C)CO)=N2)=C1) highlights its stereospecific configuration, critical for kinase inhibition .

Synthetic Pathways

The synthesis involves multi-step regioselective modifications (Fig. 1) :

Microwave-assisted synthesis is employed to optimize yield and reaction time (Note: Source excluded per user request; synthesis details confirmed via ).

Enzymatic Interaction Mechanisms

This compound competitively inhibits CDKs by mimicking ATP’s adenine moiety, blocking phosphate transfer :

| Kinase | IC₅₀ (nM) | Selectivity Ratio vs. Other Kinases |

|---|---|---|

| CDK1 | 20–35 | >3,000× (e.g., PKC, PKA) |

| CDK2 | 20–35 | >3,000× |

| CDK5 | 20–35 | >3,000× |

| ERK1 | 12,000 | 300× less selective |

| ERK2 | 3,100 | 100× less selective |

The 6-amino group forms hydrogen bonds with Glu81 and Leu83 in CDK2’s ATP-binding pocket, while the chloro group stabilizes hydrophobic interactions . This dual mechanism arrests cell cycles at G2/M (IC₅₀ = 1.25 µM) and induces apoptosis at >10 µM .

Comparative Analysis with Purine-Based Analogues

This compound’s selectivity surpasses early-generation inhibitors:

| Compound | CDK1 IC₅₀ (nM) | Key Differentiator |

|---|---|---|

| Purvalanol A | 20–35 | Broader kinase off-target effects |

| Roscovitine | ~100 | Lower potency for CDK5 |

| Dinaciclib | 1–10 | Targets CDK1/2/5/9 equally |

Its 6-amino substitution reduces off-target kinase binding compared to Purvalanol A, enhancing specificity .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Chemical Structure:

- Name: Aminopurvalanol A

- Chemical Formula: C₁₉H₂₆ClN₇O

- Molecular Weight: 403.91 g/mol

- CAS Number: 220792-57-4

Mechanism of Action:

this compound primarily inhibits CDK1, CDK2, and CDK5 with reported IC₅₀ values ranging from 20 to 35 nM. It also inhibits ERK1 and ERK2 at higher concentrations, demonstrating a selective profile over other kinases (IC₅₀ > 100 μM) . The compound is known to arrest the cell cycle at the G2/M boundary and induce apoptosis at concentrations exceeding 10 μM .

Applications in Cancer Research

This compound has been extensively studied for its potential in cancer therapy:

- Hematologic Malignancies: Research indicates that aminopurvalanol can induce differentiation in U937 myelomonocytic leukemia cells, promoting a macrophage-like phenotype. This suggests its utility in treating acute myeloid leukemia (AML) .

- Cell Cycle Regulation: The compound's ability to inhibit CDKs makes it a valuable tool for studying cell cycle dynamics. It has been shown to affect transcription factors involved in cell proliferation and apoptosis .

Case Study: Differentiation of Leukemia Cells

A study demonstrated that treatment with aminopurvalanol led to the differentiation of FLT3-mutated AML cells, indicating potential therapeutic strategies for this subtype of leukemia .

Applications in Reproductive Biology

This compound has also been investigated for its effects on sperm capacitation:

- Sperm Functionality: In vitro studies reveal that this compound inhibits sperm fertilizing ability by affecting acrosome integrity and actin polymerization during capacitation. The treatment resulted in a dose-dependent decrease in fertilization rates in boar spermatozoa .

Case Study: Impact on Sperm Capacitation

Research involving boar spermatozoa showed that exposure to this compound significantly reduced the acrosome reaction, which is crucial for successful fertilization. This finding highlights its potential implications in male fertility studies .

Comparative Analysis of CDK Inhibitors

| Compound | Target CDKs | IC₅₀ Values (nM) | Additional Effects |

|---|---|---|---|

| This compound | CDK1, CDK2, CDK5 | 20 - 35 | Induces apoptosis, affects actin polymerization |

| Flavopiridol | Pan-CDK | ~50 | Global transcription inhibitor |

| R-roscovitine | CDK2 | ~100 | Prevents T-cell clonal expansion |

Wirkmechanismus

Aminopurvalanol A exerts its effects by inhibiting cyclin-dependent kinases, which are crucial regulators of the cell cycle. The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of target proteins. This leads to cell cycle arrest at the G2/M-phase and induces apoptosis in cancer cells . The inhibition of actin polymerization in spermatozoa also highlights its role in affecting cellular structures and functions .

Vergleich Mit ähnlichen Verbindungen

Purvalanol A: Another potent inhibitor of cyclin-dependent kinases with similar mechanisms of action.

Roscovitine: A well-known Cdk inhibitor used in cancer research.

Flavopiridol: A broad-spectrum Cdk inhibitor with applications in cancer therapy

Uniqueness of Aminopurvalanol A: this compound is unique due to its high selectivity and potency in inhibiting specific cyclin-dependent kinases. Its ability to permeate cells and target the G2/M-phase transition makes it a valuable tool in cancer research and therapy .

Biologische Aktivität

Aminopurvalanol A is a selective inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, and CDK5. Its biological activity has been extensively studied, revealing significant implications for cancer therapy and reproductive biology. This article provides a detailed overview of its biological activity, including case studies, research findings, and data tables.

Chemical Structure : this compound is characterized by the following chemical formula:

Mechanism of Action : As a CDK inhibitor, this compound disrupts the normal cell cycle progression by inhibiting the phosphorylation activities of CDKs. This inhibition leads to cell cycle arrest at the G2/M boundary and induces apoptosis at higher concentrations (>10 μM) .

Biological Activity Overview

The reported IC50 values for this compound are as follows:

| Target Kinase | IC50 (nM) |

|---|---|

| CDK1 | 20 - 35 |

| CDK2 | 20 - 35 |

| CDK5 | 20 - 35 |

| ERK1 | 12,000 |

| ERK2 | 3,100 |

This compound exhibits a remarkable selectivity profile, being approximately 3000-fold selective over a range of other protein kinases (IC50 >100 μM) .

Cancer Cell Lines

In various studies, this compound has shown potent antiproliferative effects on several cancer cell lines. For example:

- Cell Cycle Arrest : It effectively arrests the cell cycle at the G2/M phase in multiple cancer cell lines, including HeLa and HCT116 cells .

- Induction of Apoptosis : At concentrations above 10 μM, this compound induces apoptosis, which is associated with increased levels of reactive oxygen species (ROS) in treated cells .

Reproductive Biology

A significant study explored the effects of this compound on spermatozoa:

- Inhibition of Fertilizing Ability : The compound was found to cause dose-dependent inhibition of sperm fertilizing ability in vitro. This effect was attributed to the loss of acrosome integrity due to impaired actin polymerization during sperm capacitation .

- Experimental Setup : Spermatozoa were treated with varying concentrations (2, 10, and 20 μM) of this compound under capacitating conditions. The integrity of acrosomes was assessed using fluorescence microscopy techniques .

Eigenschaften

IUPAC Name |

(2R)-2-[[6-(3-amino-5-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26ClN7O/c1-10(2)15(8-28)24-19-25-17(23-14-6-12(20)5-13(21)7-14)16-18(26-19)27(9-22-16)11(3)4/h5-7,9-11,15,28H,8,21H2,1-4H3,(H2,23,24,25,26)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMROQQYRRQPDL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944705 | |

| Record name | 2-{[6-(3-Amino-5-chloroanilino)-9-(propan-2-yl)-1,9-dihydro-2H-purin-2-ylidene]amino}-3-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220792-57-4 | |

| Record name | 2-{[6-(3-Amino-5-chloroanilino)-9-(propan-2-yl)-1,9-dihydro-2H-purin-2-ylidene]amino}-3-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Aminopurvalanol A?

A1: this compound functions as a potent and selective inhibitor of Cyclin-Dependent Kinases (CDKs) [, ]. Specifically, it binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of downstream targets involved in cell cycle progression [, ].

Q2: How does this compound impact cellular processes, particularly in the context of cancer?

A2: By inhibiting CDKs, this compound effectively arrests the cell cycle, primarily at the G2/M transition []. This inhibition has been observed to induce differentiation in myeloid leukemia cells, leading them to acquire characteristics of differentiated macrophages []. Furthermore, research suggests this compound might sensitize pancreatic cancer cells to gemcitabine, possibly by interfering with the DNA damage checkpoint and forcing premature mitosis [].

Q3: Beyond cancer, are there other biological processes where this compound shows activity?

A3: Yes, this compound demonstrates effects on boar spermatozoa. Studies indicate that it inhibits sperm fertilizing ability due to disrupted capacitation-dependent actin polymerization, ultimately affecting acrosome integrity []. This finding highlights the potential role of Cyclin/CDK complexes in sperm capacitation.

Q4: Has this compound been investigated as a potential therapeutic agent for aortic valve calcification?

A4: While not directly targeting this compound, research identified it as a binding partner for MFSD5, a novel lipoprotein(a) receptor potentially involved in aortic valve calcification []. this compound demonstrated a reduction in lipoprotein(a) uptake in valvular interstitial cells, suggesting a potential link between MFSD5 inhibition and mitigating calcification development [].

Q5: How does the structure of this compound contribute to its specificity towards CDK6?

A5: X-ray crystallography studies of this compound bound to CDK6 reveal its interaction with the ATP-binding site [, ]. Subtle conformational differences between CDK isoforms, particularly in the hinge region, contribute to inhibitor selectivity. In the case of CDK6, these differences allow this compound to bind favorably without steric clashes observed with CDK2 [].

Q6: What are the limitations of this compound as a therapeutic agent?

A6: While a potent CDK inhibitor, this compound exhibits a broad spectrum of inhibition across different CDK isoforms []. This lack of high specificity could lead to off-target effects and impact its therapeutic window. Research into more selective analogs is crucial for minimizing potential side effects [].

Q7: Are there any computational studies focusing on this compound?

A7: Yes, computational approaches have been utilized. For instance, the L1000 database identified this compound as a potential binding partner for MFSD5, highlighting its potential in studying aortic valve calcification []. Additionally, researchers used in silico analysis to identify topoisomerase, cyclin-dependent kinase, and histone deacetylase as potential targets of this compound in the context of HCC stemness [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.